(Isocyanatomethyl)cyclopentane
Description
Contextualization within Cycloaliphatic Isocyanate Chemistry and Derivatives
(Isocyanatomethyl)cyclopentane belongs to the class of cycloaliphatic isocyanates, which are characterized by an isocyanate group attached to a cycloaliphatic ring system. Unlike their aromatic counterparts, cycloaliphatic isocyanates generally exhibit enhanced UV stability and weather resistance, making them valuable in the formulation of durable coatings and materials. researchgate.net The family of cycloaliphatic isocyanates includes well-studied diisocyanates such as isophorone (B1672270) diisocyanate (IPDI) and 4,4'-methylenebis(cyclohexyl isocyanate) (H12MDI), which are widely used in the production of polyurethanes. rsc.org
Table 1: Comparison of this compound with Related Cycloaliphatic Isocyanates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| This compound | 42079-48-1 | C7H11NO | 125.17 | Monoisocyanate with a cyclopentane (B165970) ring |
| Isophorone diisocyanate (IPDI) | 4098-71-9 | C12H18N2O2 | 222.28 | Diisocyanate with a cyclohexane (B81311) ring and differing reactivity of NCO groups researchgate.net |
| 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI) | 5124-30-1 | C15H22N2O2 | 262.35 | Diisocyanate with two cyclohexane rings |
| 1,3-Bis(isocyanatomethyl)cyclohexane | 38661-72-2 | C10H14N2O2 | 194.23 | Diisocyanate with a cyclohexane ring and two primary isocyanate groups sigmaaldrich.com |
Significance in Contemporary Organic Synthesis and Materials Science
The isocyanate group is a highly reactive functional group that readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and other derivatives, respectively. nih.govmdpi.com This reactivity makes this compound a valuable building block in organic synthesis for introducing the cyclopentylmethyl moiety into a variety of molecular architectures.
In materials science, cycloaliphatic isocyanates are crucial for the synthesis of polyurethanes with superior properties. While diisocyanates are used to build the polymer backbone, monoisocyanates like this compound can be utilized for several purposes:
End-capping: To control the molecular weight of polymers or to introduce specific functionalities at the chain ends.
Surface modification: To modify the surface properties of materials by grafting the cyclopentylmethyl group onto them.
Synthesis of specialty polymers: As a monomer in the synthesis of specific polymer architectures where a pendant cyclopentyl group is desired to influence properties like glass transition temperature, solubility, and mechanical performance.
The incorporation of the cycloaliphatic structure of this compound into polymers can impart increased rigidity and a higher glass transition temperature compared to linear aliphatic counterparts. researchgate.net Its use has been noted in patent literature for applications in coatings, adhesives, and sealants. google.com
Overview of Key Research Areas and Challenges
Despite its potential, dedicated research focused solely on this compound is limited. Much of the current understanding is inferred from studies on analogous cycloaliphatic isocyanates. Key research areas and challenges include:
Synthesis and Purification: While general methods for isocyanate synthesis, such as the reaction of the corresponding amine (cyclopentylmethanamine) with phosgene (B1210022) or its derivatives, are known, optimizing these for this compound to achieve high purity and yield presents a challenge. The development of phosgene-free synthesis routes is an ongoing area of interest in isocyanate chemistry to address environmental and safety concerns. rsc.orgresearchgate.net
Reactivity Studies: Detailed kinetic and mechanistic studies on the reaction of this compound with various nucleophiles are needed to fully understand the influence of the cyclopentylmethyl group on the reactivity of the isocyanate function. Comparative studies with other cycloaliphatic and aliphatic isocyanates would provide valuable insights for its application in polymer synthesis.
Polymer Development and Characterization: A significant area for future research is the synthesis and characterization of polymers derived from this compound. This includes investigating the impact of its incorporation on the thermal, mechanical, and optical properties of polyurethanes and other polymers. The lack of readily available data on such polymers is a current challenge for materials scientists.
Niche Applications: Exploring niche applications where the unique structure of this compound offers distinct advantages is a promising research direction. This could include the development of specialty polymers for biomedical applications, high-performance coatings, or as a key intermediate in the synthesis of complex organic molecules. dataintelo.com The synthesis of highly functionalized cyclopentanes is an active area of research in organic chemistry, and isocyanate chemistry could play a role in these endeavors. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isocyanatomethylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-8-5-7-3-1-2-4-7/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUQMJAYHDQMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305302 | |
| Record name | (Isocyanatomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42079-48-1 | |
| Record name | (Isocyanatomethyl)cyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42079-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Isocyanatomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (isocyanatomethyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Isocyanatomethyl Cyclopentane and Its Precursors
Strategies for Cyclopentane (B165970) Ring Construction
The cyclopentane ring is a ubiquitous structural motif in numerous natural products and pharmaceutical compounds. rsc.org Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from classical cyclization reactions to modern catalytic cycloadditions.
Catalytic cycloadditions represent a powerful and atom-economical approach to the cyclopentane framework. These reactions typically involve the combination of two or more components under the influence of a metal catalyst to form the five-membered ring in a controlled manner.
[3+2] Cycloadditions are a prominent strategy. For instance, palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with various partners, such as 1-azadienes, provides a reliable route to multisubstituted cyclopentane derivatives under mild conditions. rsc.org In these reactions, the vinylcyclopropane (B126155) undergoes a ring-opening to form a zwitterionic π-allyl palladium intermediate, which then reacts with an electron-deficient alkene to construct the five-membered ring. rsc.org Similarly, palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with nitroalkenes yields nitrocyclopentanes, which are versatile precursors to cyclopentylamines. organic-chemistry.org
Another significant approach is the formal [4+2-1] cycloaddition, where a cyclobutanone (B123998) serves as a cyclopropane (B1198618) surrogate. nih.govnih.gov Rhodium catalysts can facilitate an intramolecular decarbonylative coupling between a cyclobutanone and an alkene via C-C bond activation. This process generates a diverse range of saturated bridged cyclopentanes. nih.govnih.gov Other notable cycloaddition strategies include the metal-free [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes, catalyzed by a diboron(4) compound and a pyridine, which yields highly substituted cyclopentanes with excellent diastereoselectivity. organic-chemistry.org
| Reaction Type | Catalyst/Reagents | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Palladium(0) | Vinylcyclopropanes and 1-Azadienes | Mild conditions, good to excellent yields, moderate to good diastereoselectivity. | rsc.org |
| [4+2-1] Decarbonylative Cycloaddition | Rhodium | Cyclobutanones and Alkenes | Access to saturated bridged cyclopentanes via C-C activation. | nih.govnih.gov |
| [3+2] Cycloaddition | Diboron(4) compound / Pyridine | Cyclopropyl ketones and Alkenes | Metal-free conditions, high to excellent yield and diastereoselectivity. | organic-chemistry.org |
| [3+2] Cycloaddition | Palladium / Trimethylenemethane | Nitroalkenes | Excellent yield and enantioselectivity, provides nitrocyclopentane (B1585555) intermediates. | organic-chemistry.org |
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic systems, including cyclopentanes. researchgate.net This reaction utilizes well-defined metal carbene catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to cyclize acyclic dienes. oregonstate.edu
The RCM approach is particularly valuable for synthesizing functionalized cyclopentenes from readily available starting materials. researchgate.netoregonstate.edu For example, dienes prepared from carbohydrates can be converted into hydroxylated cyclopentene (B43876) derivatives, which are important chiral building blocks. researchgate.net The resulting cyclopentene can then be hydrogenated to the corresponding saturated cyclopentane. A tandem RCM/transfer hydrogenation sequence allows for the direct formation of C(sp³)–C(sp³) bonds, providing an attractive route to substituted cyclopentanes under mild conditions. organic-chemistry.org
Radical cyclizations offer a complementary set of methods for constructing cyclopentane rings, particularly for creating highly functionalized systems. These reactions proceed through radical intermediates and are typically initiated by radical initiators or via single-electron transfer (SET) processes. nih.govcdnsciencepub.com
A common strategy involves the 5-exo cyclization of a 5-hexenyl radical onto an internal double bond. Tandem reactions, such as a Michael addition followed by a radical cyclization and oxygenation, can assemble densely functionalized cyclopentanes with multiple stereocenters in a single sequence. nih.govsigmaaldrich.com For instance, the coupling of ester enolates with α,β-unsaturated dicarbonyl compounds, followed by SET oxidation and radical cyclization, can form two C-C bonds and one C-O bond in one pot. nih.govsigmaaldrich.com Another innovative method is a domino radical cyclization/bis(pentafluoroethylation) of 1,6-dienes, which efficiently constructs three carbon-carbon bonds in one step to yield cyclopentane derivatives containing two C₂F₅ groups. rsc.org
Controlling the stereochemistry during the formation of the cyclopentane ring is crucial, especially in the synthesis of chiral molecules. Many modern synthetic methods are designed to be highly stereoselective or enantioselective.
Enantioselectivity is often achieved through the use of chiral catalysts. A chiral Ti(salen) complex, for example, catalyzes a formal [3+2] cycloaddition of cyclopropyl ketones and radical-acceptor alkenes, constructing two C-C bonds and two adjacent stereocenters with excellent diastereo- and enantioselectivity. organic-chemistry.org Rhodium-initiated domino reactions of vinylcarbenes and enantiopure allyl alcohols provide a convergent route to cyclopentane carboxylates, installing four contiguous stereocenters with high stereocontrol using only a small amount of a chiral catalyst. nih.gov
Diastereoselectivity can be controlled by substrate geometry or by using chiral auxiliaries. For example, tandem Michael addition/radical cyclization strategies can exhibit switchable diastereoselectivity based on the substitution pattern of the starting materials. nih.gov The use of enantiopure sulfoxides as temporary chiral auxiliaries in radical cyclization/β-elimination tandem reactions allows for the formation of alkylidene-substituted cyclopentanes in high enantiomeric purity. nih.gov
| Method | Catalyst/Auxiliary | Key Outcome | Reference |
|---|---|---|---|
| Formal [3+2] Cycloaddition | Chiral Ti(salen) complex | Excellent diastereo- and enantioselectivity. | organic-chemistry.org |
| Domino Reaction | Chiral Rhodium catalyst | Installation of four contiguous stereocenters with high diastereo- and enantioselectivity. | nih.gov |
| Radical Cyclization/β-Elimination | Enantiopure sulfoxide (B87167) auxiliary | Formation of cyclopentane derivatives in high enantiomeric purity. | nih.gov |
| Pd-Catalyzed Cyclization | Pd(0) catalyst | Stereoselective synthesis of 1,1,2-trisubstituted cyclopentane from an allylic carbonate. | koreascience.kr |
Introduction of the Isocyanatomethyl Functionality
Once the desired cyclopentane core is constructed, the next critical phase is the introduction of the isocyanatomethyl group. This is almost universally achieved by first synthesizing the precursor amine, (cyclopentyl)methanamine, and then converting it into the target isocyanate.
The synthesis of (cyclopentyl)methanamine can be approached through several classical organic transformations. libretexts.org One of the most direct methods is the reductive amination of cyclopentanecarbaldehyde. libretexts.org This reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849), to form an imine intermediate, which is then reduced in situ to the primary amine using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation. libretexts.org
Alternatively, amines can be prepared by the reduction of nitriles or amides. libretexts.org Therefore, (cyclopentyl)methanamine can be synthesized by the reduction of cyclopentanecarbonitrile (B127170) or cyclopentanecarboxamide (B1346233) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org The nitrile itself can be prepared from cyclopentyl bromide via an Sₙ2 reaction with a cyanide salt, providing a two-step route from an alkyl halide to the amine with the addition of one carbon atom. assets-servd.host
A different strategy for introducing the amine functionality is through the Curtius or Hofmann rearrangement. libretexts.org The Curtius rearrangement converts a carboxylic acid derivative, specifically an acyl azide (B81097), into an isocyanate, which can then be hydrolyzed to the amine. libretexts.orgnih.gov Starting with cyclopentaneacetic acid, conversion to the corresponding acyl chloride followed by reaction with sodium azide would yield cyclopentaneacetyl azide. Upon heating, this intermediate rearranges to form (isocyanatomethyl)cyclopentane directly. libretexts.org This method has the advantage of creating the isocyanate functionality without first isolating the primary amine.
The final step in the more common pathway is the conversion of the primary amine, (cyclopentyl)methanamine, to this compound. This transformation is typically accomplished through phosgenation, which involves reacting the amine with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent such as diphosgene or triphosgene. This reaction is a standard and efficient industrial method for isocyanate production.
Phosgenation and Non-Phosgenation Routes to Isocyanates
The synthesis of this compound, like other isocyanates, can be broadly categorized into two main approaches: phosgenation and non-phosgenation routes. The choice of method often involves a trade-off between efficiency, cost, and safety. acs.org
Phosgenation Routes
The most established and widely used industrial method for producing isocyanates involves the use of phosgene (COCl₂), a highly toxic and corrosive chemical. acs.orgbeilstein-journals.org This process is valued for its high yields and cost-effectiveness. The reaction typically proceeds by reacting a primary amine, in this case, cyclopentanemethylamine, with phosgene. The process can be carried out in either a liquid or gas phase.
Liquid-Phase Phosgenation: In this method, the amine is reacted with a solution of phosgene in an inert solvent. acs.org This approach is often used for the production of aliphatic isocyanates. acs.org
Gas-Phase Phosgenation: This technique involves the reaction of the amine and phosgene in the gas phase at high temperatures. daryatamin.com It can offer advantages in terms of reduced solvent usage and energy consumption. patsnap.com
The general reaction for the phosgenation of cyclopentanemethylamine is as follows:
Cyclopentanemethylamine + Phosgene → this compound + 2 HCl
Non-Phosgenation Routes
Growing environmental and safety concerns associated with phosgene have driven the development of alternative, "phosgene-free" synthetic pathways. rsc.org These methods aim to replace the hazardous phosgene with safer reagents. patsnap.com While many of these routes are still under development or not as economically competitive as phosgenation, they represent a significant area of research in green chemistry. rsc.orgrug.nl
Several non-phosgenation strategies have been explored for isocyanate synthesis:
Thermal Decomposition of Carbamates: This is a prominent two-step non-phosgene process. acs.org First, a carbamate (B1207046) is synthesized from the corresponding amine (cyclopentanemethylamine), carbon monoxide, and an alcohol, or from the amine and dimethyl carbonate (DMC). acs.orgrug.nl The resulting carbamate is then thermally decomposed to yield the isocyanate and the alcohol, which can often be recycled. acs.org
The Urea (B33335) Route: This method uses urea, an inexpensive and readily available chemical, as a starting material. The amine reacts with urea and an alcohol to form a carbamate, which is then decomposed to the isocyanate. acs.org The byproducts, ammonia and alcohol, can be recycled, making this a potentially "zero-emission" process. acs.org
Staudinger-Aza-Wittig Reaction: This reaction involves the use of an iminophosphorane intermediate which reacts with carbon dioxide to produce the isocyanate. beilstein-journals.org This method is compatible with a variety of functional groups. beilstein-journals.org
Dehydration of Carbamic Acids: Carbamic acids, formed from the reaction of amines with carbon dioxide, can be dehydrated to form isocyanates under mild conditions. scholaris.ca
Optimization of Reaction Conditions for Isocyanate Formation
The efficiency and yield of isocyanate synthesis are highly dependent on the optimization of reaction conditions. Key parameters that are typically adjusted include temperature, pressure, reaction time, solvent, and the use of catalysts. acs.org
For Phosgenation Routes:
| Parameter | Influence on Reaction | Typical Conditions |
| Temperature | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. beilstein-journals.org | Varies depending on liquid or gas phase; gas phase often >300°C. daryatamin.com |
| Pressure | Affects the concentration of gaseous reactants like phosgene. | Often optimized to maintain reactants in the desired phase. |
| Solvent | An inert solvent is typically used to dissolve reactants and facilitate the reaction. | Chlorinated benzenes are common. daryatamin.com |
| Reactant Ratio | A molar excess of phosgene is often used to ensure complete conversion of the amine. daryatamin.com | Varies based on process specifics. |
For Non-Phosgenation Routes (Carbamate Decomposition):
| Parameter | Influence on Reaction | Typical Conditions |
| Temperature | Crucial for the thermal decomposition of the carbamate. | Generally high, but varies with the specific carbamate. |
| Pressure | Lower pressures can favor the decomposition reaction by removing the isocyanate product. | Often performed under reduced pressure. |
| Catalyst | Can significantly lower the decomposition temperature and improve selectivity. | Metal-based catalysts, particularly zinc compounds, are often effective. acs.org |
| Reaction Time | Needs to be sufficient for complete decomposition without degrading the isocyanate product. | Highly dependent on other conditions. |
Research has shown that for non-phosgene routes involving the decomposition of carbamates, the development of efficient catalysts is a primary focus to improve yields and reduce the required reaction temperature. acs.org For instance, the use of single-component metal catalysts, such as zinc-based ones, has shown promise due to their high activity and cost-effectiveness. acs.org Composite catalysts are also being explored to further enhance isocyanate yield. acs.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of isocyanates, including this compound, is a major focus of modern chemical research. patsnap.comrsc.org The primary goal is to develop more environmentally benign and safer processes that reduce or eliminate the use and generation of hazardous substances. patsnap.com
Key green chemistry principles relevant to isocyanate synthesis include:
Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. The urea route to isocyanates, for example, aims for "zero emission" by recycling its byproducts. acs.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. The reaction of an isocyanate with an amine to form a urea has a 100% atom economy. acs.org
Use of Safer Chemicals and Processes: The most significant application of this principle is the development of non-phosgenation routes to avoid the extreme toxicity of phosgene. acs.orgrsc.org
Design for Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure. Gas-phase phosgenation, while still using a hazardous material, can be more energy-efficient than liquid-phase methods. patsnap.com
Use of Renewable Feedstocks: Exploring the use of bio-based precursors for isocyanate production is an emerging area of green chemistry. patsnap.comrsc.org This can reduce the reliance on fossil fuels. patsnap.com
Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalysts can enable reactions to occur under milder conditions and with greater selectivity, reducing energy consumption and waste. acs.org
The development of water-based polyurethane systems is another green innovation that reduces the emission of volatile organic compounds (VOCs). patsnap.com Furthermore, the use of alternative solvents, such as bio-alternative solvents, is being investigated to replace volatile and hazardous organic solvents. acs.org
Reactivity Profile of the Isocyanate Functional Group in Cyclopentane Systems
The isocyanate group's reactivity in this compound is a focal point for its application in polymer and organic synthesis. The methylene (B1212753) spacer between the cyclopentane ring and the isocyanate group provides some conformational flexibility, which can influence reaction rates compared to isocyanates where the functional group is directly attached to a rigid ring structure.
The core reactivity of isocyanates involves the nucleophilic addition to the carbon-nitrogen double bond. wikipedia.org The carbon atom of the isocyanate group is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it a prime target for nucleophiles. mdpi.com Common nucleophiles that react with isocyanates include alcohols, amines, water, and thiols. rsc.org
The general order of reactivity of nucleophiles with isocyanates is typically:
aliphatic amines > aromatic amines > primary alcohols > water > secondary alcohols > phenols > tertiary alcohols > carboxylic acids
This reactivity can be influenced by steric hindrance around the isocyanate group and the nucleophile, as well as the electronic properties of the substituents. For this compound, the cyclopentyl group presents a moderate level of steric bulk.
Urethane (B1682113) Formation: The reaction of this compound with an alcohol results in the formation of a urethane linkage. This reaction is fundamental to the production of polyurethanes. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is often a second-order reaction and can be catalyzed by both acids and bases. wikipedia.org The general uncatalyzed reaction can be depicted as:
R'-OH + O=C=N-CH₂-C₅H₉ → R'-O-C(=O)NH-CH₂-C₅H₉ (Alcohol) + (this compound) → (Urethane)
The reaction rate is influenced by the type of alcohol (primary alcohols react faster than secondary and tertiary alcohols) and the reaction conditions. uc.edu
Urea Formation: When this compound reacts with a primary or secondary amine, a urea linkage is formed. This reaction is generally faster than the reaction with alcohols. wikipedia.org The mechanism is analogous to urethane formation, with the nitrogen atom of the amine acting as the nucleophile.
R'-NH₂ + O=C=N-CH₂-C₅H₉ → R'-NH-C(=O)NH-CH₂-C₅H₉ (Amine) + (this compound) → (Urea)
The reaction with water also leads to a urea linkage, proceeding through an unstable carbamic acid intermediate that decarboxylates to form a primary amine. This newly formed amine can then react with another isocyanate molecule. rsc.orgpcimag.com
Under specific conditions, typically in the presence of certain catalysts, this compound can undergo cyclotrimerization to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). rsc.org This reaction is crucial for producing polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and flame retardancy. rsc.org
The mechanism is believed to proceed via a stepwise addition of isocyanate monomers, initiated by a nucleophilic catalyst. nih.gov A range of catalysts can promote the cyclotrimerization of aliphatic isocyanates, including:
Tertiary amines
Phosphines
Alkali metal carboxylates (e.g., potassium acetate) rsc.org
Metal alkoxides
Certain organometallic compounds
The choice of catalyst is critical to favor trimerization over linear polymerization or other side reactions. rug.nl
Several side reactions can compete with the desired urethane or urea formation and cyclotrimerization. Control over these reactions is essential for achieving the desired material properties. Key side reactions for isocyanates like this compound include:
Allophanate (B1242929) formation: The reaction of an isocyanate with a urethane linkage. This reaction typically occurs at elevated temperatures (above 110-120°C) and can lead to branching and cross-linking in polyurethanes. rsc.orgutwente.nl
Biuret (B89757) formation: The reaction of an isocyanate with a urea linkage, which also introduces branching and occurs at temperatures generally above 120°C. rsc.orgutwente.nl
Dimerization: The formation of a four-membered uretidinedione ring from two isocyanate molecules. Aromatic isocyanates are more prone to dimerization than aliphatic isocyanates. rsc.org
Carbodiimide (B86325) formation: At high temperatures, isocyanates can react with each other to form a carbodiimide and carbon dioxide, particularly with the use of specific catalysts like phosphine (B1218219) oxides. wikipedia.org
Selectivity is controlled by careful management of reaction temperature, catalyst choice, and the stoichiometry of the reactants. For instance, lower temperatures generally favor the formation of urethane and urea over allophanate and biuret formation. researchgate.net The use of specific trimerization catalysts can promote the formation of isocyanurates over linear polymerization.
| Reaction | Reactants | Product | Typical Conditions |
| Urethane Formation | This compound + Alcohol | Urethane | Catalyzed or uncatalyzed, moderate temperatures |
| Urea Formation | This compound + Amine/Water | Urea | Generally faster than urethane formation, moderate temperatures |
| Cyclotrimerization | 3 x this compound | Isocyanurate | Specific catalysts (e.g., K-acetate, tert-amines), can be temperature dependent |
| Allophanate Formation | This compound + Urethane | Allophanate | Higher temperatures (>110°C), can be catalyzed |
| Biuret Formation | This compound + Urea | Biuret | Higher temperatures (>120°C), can be catalyzed |
Polymerization Mechanisms Involving this compound
This compound, being a monofunctional isocyanate, can participate in polymerization in several ways, primarily as a chain-terminating agent or as a monomer in specific types of polymerization if it is part of a system with other co-monomers. The following section discusses its role in step-growth polymerization kinetics.
Step-growth polymerization proceeds by the stepwise reaction between functional groups of monomers. wikipedia.org When a monofunctional monomer like this compound is introduced into a polymerization system (e.g., a diol and a diisocyanate), it acts as a chain stopper, limiting the final molecular weight of the polymer. wikipedia.orgfiveable.me
The kinetics of step-growth polymerization, such as polyurethane formation, can often be described by second-order rate laws. fiveable.me The rate of reaction depends on the concentrations of the reacting functional groups (e.g., isocyanate and hydroxyl groups). fiveable.me
Rate = k[NCO][OH]
The rate constant, k, is influenced by factors such as temperature, the presence and type of catalyst, and the solvent. For cycloaliphatic isocyanates, the reactivity is generally lower than for aromatic isocyanates. mdpi.com
Thermodynamic Considerations:
The polymerization of isocyanates is an exothermic process. rsc.org The formation of urethane linkages from isocyanate and alcohol has a reaction enthalpy of approximately -100 kJ/mol. rsc.org The reaction of isocyanate with water to form urea and carbon dioxide is even more exothermic. rsc.org
The Gibbs free energy of polymerization (ΔGₚ) determines the spontaneity of the process:
ΔGₚ = ΔHₚ - TΔSₚ
Where:
ΔHₚ is the enthalpy of polymerization (negative for exothermic reactions).
ΔSₚ is the entropy of polymerization (usually negative as monomers become ordered into polymer chains).
T is the absolute temperature.
For polymerization to be favorable, ΔGₚ must be negative. Due to the negative entropy change, there exists a ceiling temperature (T_c) above which polymerization is no longer thermodynamically favorable.
T_c = ΔHₚ / ΔSₚ
Ring-Opening Polymerization Mechanisms
Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. wikipedia.org While ROP is common for strained rings like epoxides and lactones, the cyclopentane ring is thermodynamically stable and generally does not undergo ROP under typical polymerization conditions. wikipedia.orgacs.org The strain relief that drives the polymerization of smaller rings like cyclopropane or cyclobutane (B1203170) is not significant in a five-membered ring. wikipedia.org
However, certain substituted cyclopentane derivatives or polycyclic systems containing a cyclopentane ring, such as norbornene, can undergo ring-opening metathesis polymerization (ROMP). wikipedia.orgresearcher.life ROMP is a distinct mechanism catalyzed by metal-alkylidene complexes (e.g., Grubbs' catalyst) and proceeds through a metallacyclobutane intermediate. wikipedia.org There is no evidence in the provided search results to suggest that this compound itself acts as a monomer in ROP through the opening of its cyclopentane ring.
Functionalization Reactions of the Cyclopentane Ring System
While the isocyanate group is the most reactive part of the molecule, the C-H bonds of the cyclopentane ring can also be functionalized, although this typically requires more forcing conditions or specific catalytic systems.
C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool in organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds. rsc.org The challenge with a molecule like this compound is to achieve selective functionalization of the ring's C-H bonds without affecting the highly reactive isocyanate group.
Recent advances have focused on transition-metal-catalyzed C-H activation. mdpi.com These methods often employ a directing group to guide the catalyst to a specific C-H bond. In the absence of a strong directing group within the cyclopentane ring itself, achieving high regioselectivity can be difficult. However, strategies for the transannular C-H functionalization of cycloalkanes have been developed. nih.govnih.gov For example, palladium-catalyzed methods have been used for the γ-arylation of cycloalkane carboxylic acids, demonstrating that C-H bonds on a saturated ring can be selectively targeted. nih.gov
Table 2: Potential C-H Functionalization Approaches for Cyclopentane Rings
| Reaction Type | Catalyst/Reagent | Description | Potential Challenges with this compound |
| Catalytic C-H Arylation | Palladium complexes with specialized ligands | Forms a C-Aryl bond by activating a C-H bond and coupling with an aryl halide. nih.govnih.gov | The isocyanate group may react with the catalyst or other reagents. |
| Carbene/Nitrene Insertion | Rhodium or Iron catalysts with diazo compounds or azides | A highly reactive carbene or nitrene is generated and inserts into a C-H bond. mdpi.com | The isocyanate group is also reactive towards carbenes/nitrenes. |
| Radical-based Halogenation | N-Bromosuccinimide (NBS) with light or radical initiator | Free-radical chain reaction leading to halogenation of the ring. | Low selectivity, likely to produce a mixture of isomers. The isocyanate group might be unstable under radical conditions. |
This table presents general strategies for cyclopentane functionalization; their direct applicability to this compound in the presence of the isocyanate group would require careful optimization to ensure compatibility.
Reactivity and Reaction Mechanisms of Isocyanatomethyl Cyclopentane
Cyclopentane (B165970) Ring Reactivity and Transformations
While the isocyanate group represents the most reactive site in (isocyanatomethyl)cyclopentane, the carbocyclic cyclopentane ring itself is capable of undergoing a variety of chemical transformations. The cyclopentane ring is relatively stable, exhibiting significantly less ring strain (6 kcal/mol) than smaller cycloalkanes like cyclopropane (B1198618) or cyclobutane (B1203170). rsc.org However, its C-H bonds can be functionalized, and the ring can be modified through oxidation, expansion, or participation in the formation of more complex polycyclic systems. The reactivity of the cyclopentane moiety is largely analogous to that of other substituted cyclopentanes and is influenced by the steric and electronic properties of the isocyanatomethyl substituent.
The saturated C-H bonds of the cyclopentane ring are susceptible to free-radical substitution reactions, most commonly halogenation. In the presence of ultraviolet (UV) light or a radical initiator, this compound can react with halogens like chlorine (Cl₂) or bromine (Br₂) to yield a mixture of halogenated products.
The reaction proceeds via a classic radical chain mechanism:
Initiation: UV light induces homolytic cleavage of the halogen molecule (e.g., Cl₂) to produce two chlorine radicals (2 Cl•).
Propagation: A chlorine radical abstracts a hydrogen atom from the cyclopentane ring, forming hydrogen chloride (HCl) and a cyclopentyl radical. This radical can form at any of the C-H positions on the ring (C1, C2, or C3). The resulting cyclopentyl radical then reacts with another molecule of Cl₂ to form a chlorothis compound isomer and a new chlorine radical, which continues the chain.
Termination: The reaction ceases when two radicals combine. youtube.comlibretexts.org
Due to the statistical probability of abstracting any of the hydrogen atoms on the ring, this reaction is typically not regioselective and results in a mixture of constitutional isomers. The isocyanatomethyl group may exert a minor deactivating effect on the adjacent C1 position, but a mixture of 1-chloro-, 2-chloro-, and 3-chloro-(isocyanatomethyl)cyclopentane isomers is expected.
Table 1: Predicted Products of Free-Radical Halogenation
| Reactant | Reagents & Conditions | Major Expected Products | Reaction Type |
|---|---|---|---|
| This compound | Cl₂, UV light | Mixture of 1-chloro-, 2-chloro-, and 3-chloro-(isocyanatomethyl)cyclopentane isomers | Free-Radical Substitution |
The cyclopentane ring can be targeted by various oxidizing agents to introduce carbonyl functionality or, under harsher conditions, to induce ring cleavage.
Formation of Cyclopentanones: Oxidation of a CH₂ group on the cyclopentane ring can yield a ketone. For this compound, this would lead to the formation of (isocyanatomethyl)cyclopentanone isomers. Reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) can achieve this, although selectivity can be an issue. More modern methods using transition-metal catalysts offer milder conditions. For instance, iron-based catalysts like Fe(PDP) have been used for the site-selective oxidation of aliphatic C-H bonds in complex molecules, which could theoretically be applied to favor oxidation at a specific position on the cyclopentane ring. nih.gov
Oxidative Ring Cleavage: More aggressive oxidation, for example, with hot concentrated nitric acid or potassium permanganate, can cleave the C-C bonds of the cyclopentane ring. This process would ultimately lead to the formation of dicarboxylic acids. For instance, cleavage of the bond between C2 and C3 would eventually yield 3-(isocyanatomethyl)adipic acid. This type of transformation is synthetically useful, as seen in the synthesis of prostaglandins (B1171923) where oxidative cleavage of a cyclopentene (B43876) ring is a key step. libretexts.org
Table 2: Potential Oxidative Reactions of the Cyclopentane Ring
| Reagent System | Transformation | Potential Product(s) | Notes |
|---|---|---|---|
| CrO₃, H₂SO₄ (Jones reagent) | C-H Oxidation | (Isocyanatomethyl)cyclopentanones | Typically non-selective, yielding a mixture of isomers. |
| Fe(PDP), H₂O₂ | Catalytic C-H Oxidation | Mono-oxidized cyclopentanol (B49286) or cyclopentanone (B42830) derivatives | Offers potential for improved regioselectivity based on steric accessibility. nih.gov |
Ring-expansion reactions provide a pathway to convert cyclopentane derivatives into more stable six-membered rings. These reactions are typically driven by the formation of a carbocation intermediate and the relief of ring strain. nih.gov While this compound itself does not have a suitable leaving group to initiate such a rearrangement, a derivative could be readily modified to do so.
For example, if a hydroxyl group were introduced on the methyl carbon of the substituent (to form (1-hydroxy-1-isocyanatomethyl)cyclopentane) or on the adjacent C1 position of the ring, treatment with acid could generate a carbocation. This carbocation could then trigger a Wagner-Meerwein rearrangement, where a C-C bond from the ring migrates, expanding the five-membered ring to a six-membered one. Such semi-pinacol rearrangements are a common strategy for synthesizing substituted cyclohexanes from cyclopentyl precursors. ugent.be
Table 3: Representative Cyclopentane Ring-Expansion Reactions
| Starting Material Type | Reagents/Conditions | Product Type | Mechanism |
|---|---|---|---|
| 1-(Aminomethyl)cyclopentanol | NaNO₂, HCl | Cyclohexanone | Tiffeneau-Demjanov rearrangement |
| 1-Vinylcyclopentanol | Acid catalyst | Cyclohexanone | Pinacol-type rearrangement |
Modern synthetic chemistry has developed powerful methods for the direct functionalization of otherwise unreactive C(sp³)–H bonds using transition-metal catalysis. acs.org These reactions offer a direct route to introduce new functional groups onto the cyclopentane ring of this compound without pre-functionalization.
Catalysts based on palladium, rhodium, manganese, or iron can mediate the coupling of the cyclopentane C-H bonds with various partners, including aryl halides (for arylation), alkenes, or other functional groups. beilstein-journals.org A significant challenge in C-H activation is controlling the regioselectivity. In some cases, a directing group is required to position the catalyst near a specific C-H bond. acs.org The isocyanato group, or a derivative formed in situ, could potentially serve as a weak directing group, although this has not been specifically documented for this molecule. Without strong directing effects, a mixture of functionalized products would be likely.
Table 4: Examples of Catalytic C-H Functionalization on Cycloalkanes
| Reaction | Catalyst System | Substrate Example | Product Type |
|---|---|---|---|
| Arylation | Pd(OAc)₂ / Ligand | Cyclopentane | Phenylcyclopentane |
| Borylation | [Ir(cod)OMe]₂ / Ligand | Cyclohexane (B81311) | Borylated cyclohexane |
The cyclopentane ring in this compound can serve as a scaffold for the synthesis of bicyclic compounds. This is achieved through intramolecular reactions that form a new ring fused or bridged to the existing one. Such strategies are common in the synthesis of natural products containing frameworks like bicyclo[3.3.0]octane. kirj.ee
For example, by introducing an appropriate functional group onto the isocyanatomethyl side chain, an intramolecular cyclization could be initiated. If a tether containing an alkyne was attached (e.g., by converting the isocyanate to a urea (B33335) or amide bearing an alkynyl group), an intramolecular Pauson-Khand reaction could be used to construct a new five-membered ring, leading to a bicyclic cyclopentenone. organic-chemistry.org Similarly, intramolecular radical cyclizations or aldol (B89426) condensations on suitably functionalized derivatives are powerful methods for building complex bicyclic systems from a cyclopentane starting block. unibe.chorganic-chemistry.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their chemical surroundings, and the connectivity between neighboring protons. For (Isocyanatomethyl)cyclopentane, the spectrum is characterized by signals corresponding to the protons of the cyclopentyl ring and the methylene (B1212753) bridge.
Due to the dynamic nature of the cyclopentane (B165970) ring, which undergoes pseudorotation, the protons on the ring often appear as complex, overlapping multiplets in the aliphatic region of the spectrum. docbrown.info The protons of the methylene group (-CH₂-NCO) are adjacent to the electron-withdrawing isocyanate group, which deshields them, causing their signal to appear at a lower field (higher chemical shift) compared to the cyclopentyl protons. All ten hydrogen atoms of the parent cyclopentane molecule are chemically equivalent and therefore show a single peak in the ¹H NMR spectrum. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂- (Cyclopentane ring) | ~1.5 - 1.7 | Multiplet |
| -CH- (Cyclopentane ring) | ~2.0 - 2.2 | Multiplet |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. In the case of this compound, signals are expected for the carbons of the cyclopentane ring, the methylene bridge, and the isocyanate group.
The carbon atoms within the cyclopentane ring are expected to resonate in the typical aliphatic region. docbrown.info Due to symmetry, the four -CH₂- carbons of the cyclopentane ring may appear as two distinct signals, and the -CH- carbon as a separate signal. The carbon of the methylene bridge (-CH₂-NCO) is shifted downfield due to the influence of the adjacent nitrogen atom. The carbon of the isocyanate group (-N=C=O) has a characteristic chemical shift in the 120-130 ppm range. libretexts.org The parent cyclopentane molecule shows a single chemical shift line in its ¹³C NMR spectrum, indicating the equivalence of all five carbon atoms due to bond oscillations. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂- (Cyclopentane ring) | ~25 - 35 |
| -CH- (Cyclopentane ring) | ~35 - 45 |
| -CH₂-NCO (Methylene bridge) | ~45 - 55 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously establishing the connectivity between different parts of a molecule. libretexts.org The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu
For this compound, an HMBC spectrum would be instrumental in confirming the link between the cyclopentyl moiety and the isocyanatomethyl group. Key expected correlations would include:
A cross-peak between the protons of the methylene bridge (-CH₂-NCO) and the carbon of the isocyanate group (-N=C=O).
Cross-peaks between the methylene protons and the carbons of the cyclopentane ring to which the methyl group is attached (the -CH- carbon and adjacent -CH₂- carbons).
Correlations between the proton on the methine (-CH-) carbon of the ring and the carbon of the methylene bridge.
These correlations provide definitive proof of the molecular structure by connecting the individual spin systems identified in 1D NMR spectra. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is dominated by the absorption bands corresponding to its two main components: the isocyanate group and the cyclopentane ring.
The isocyanate (-N=C=O) group provides a highly characteristic and intense absorption band due to its asymmetric stretching vibration. This peak typically appears in a region of the spectrum where few other functional groups absorb, making it an excellent diagnostic tool. spectroscopyonline.com This absorption is usually found between 2250 and 2285 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Moiety | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Cyclopentane & Methylene | 2850 - 2960 | Strong |
| N=C=O Asymmetric Stretch | Isocyanate | 2250 - 2285 | Very Strong, Sharp |
The distinct and intense nature of the isocyanate absorption band makes IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, an ideal method for real-time, in-situ monitoring of reactions involving isocyanates. mt.com By using a fiber-optic probe inserted directly into a reaction vessel, the progress of a reaction can be followed continuously without the need for sampling. researchgate.netresearchgate.net
For example, in the synthesis of a polyurethane, this compound would be reacted with a polyol. The progress of this reaction can be monitored by tracking the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹. researchgate.net As the isocyanate is consumed, this peak diminishes and eventually disappears, indicating the completion of the reaction. researchgate.netmt.com This technique allows for precise control over reaction kinetics, endpoint determination, and ensures product quality. mt.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. nih.gov For this compound, with a molecular formula of C7H11NO, different ionization techniques can be employed to gather comprehensive structural data.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile compounds like this compound. utm.myresearchgate.net The sample is first vaporized and separated from other components on a chromatographic column before entering the mass spectrometer. shimadzu.com In the mass spectrometer, typically using electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and various fragment ions. libretexts.org
While specific experimental data for this compound is not extensively published, its fragmentation pattern can be predicted based on the known behavior of cyclopentane derivatives and alkyl isocyanates. researchgate.netdocbrown.inforesearchgate.net The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (125.17 g/mol ).
Key fragmentation pathways would likely include:
Loss of the Isocyanate Group: Cleavage of the bond between the cyclopentyl ring and the methyl isocyanate group.
Ring Fragmentation: The cyclopentane ring can undergo characteristic fragmentation, such as the loss of an ethene molecule (mass change of 28), a common pattern for cyclopentanes. docbrown.info
Alkyl Fragmentation: Loss of various alkyl fragments from the cyclopentane ring would produce a series of characteristic ions. libretexts.orgcas.cn
Table 1: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 125 | [C7H11NO]•+ | Molecular Ion (M•+) |
| 97 | [C6H9O]+ | Loss of CO |
| 84 | [C6H12]•+ | Loss of NCO radical |
| 69 | [C5H9]+ | Loss of CH2NCO |
| 57 | [C4H9]+ | Fragmentation of the cyclopentyl ring |
| 42 | [C3H6]•+ or [C2H2O]•+ | Loss of C2H2 from ring; cleavage of isocyanate |
Note: This table is predictive and based on fragmentation patterns of structurally similar compounds.
Softer ionization techniques are valuable when the molecular ion is unstable and not observed with electron ionization. libretexts.org
Chemical Ionization (CI) is a less energetic method that typically produces a strong protonated molecule peak ([M+H]+), providing clear molecular weight information. copernicus.org While CI is a soft ionization technique, studies on some isocyanates have shown that the iodide cluster with the molecule may not be thermodynamically stable, potentially affecting detection sensitivity with certain CI methods like Iodide-CIMS. copernicus.orgcopernicus.orgresearchgate.net
Field Desorption (FD) is another soft ionization technique particularly suited for non-volatile or thermally unstable compounds. In FD-MS, the sample is applied to an emitter and ionized by a strong electric field, resulting in very little to no fragmentation. wikipedia.orgcaltech.edu The resulting mass spectrum is typically dominated by the molecular radical cation (M•+), making FD an excellent method for unambiguously determining the molecular weight of this compound.
Raman Spectroscopy for Vibrational and Structural Probing
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are highly sensitive to its structure, bonding, and conformation. nih.gov
The cyclopentane ring is not planar and exists in two primary non-planar conformations: the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry), which have very similar energies. nih.govscribd.comresearchgate.net Raman spectroscopy can probe these conformational states. nih.govresearchgate.net The vibrational spectra of this compound would be a composite of the modes from the cyclopentyl ring and the isocyanatomethyl side chain.
Theoretical and experimental studies on cyclopentane have established assignments for its various vibrational modes, including ring puckering, twisting, and C-H stretching. nih.govresearchgate.net The presence of the isocyanatomethyl substituent would influence these modes and introduce new ones, notably the characteristic N=C=O asymmetric stretching vibration, typically found in the 2250-2280 cm⁻¹ region for isocyanates. The specific frequencies and intensities of the ring's Raman bands can provide insight into the preferred conformation of the substituted cyclopentane ring. nih.gov
Table 2: Expected Characteristic Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Moiety |
| ~2950 | C-H Asymmetric Stretch | Cyclopentyl CH₂ |
| ~2850 | C-H Symmetric Stretch | Cyclopentyl CH₂ |
| ~2260 | N=C=O Asymmetric Stretch | Isocyanate Group |
| ~1450 | CH₂ Scissoring | Cyclopentyl Ring |
| ~890 | Ring Breathing Mode | Cyclopentyl Ring |
| < 400 | Ring Puckering/Twisting | Cyclopentyl Ring |
Note: Frequencies are approximate and based on data for cyclopentane and generic isocyanates. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically increases the intensity of Raman signals for molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. rsc.orgmdpi.com This enhancement allows for the detection of very low concentrations of an analyte. rsc.org
For this compound, SERS could be used for trace-level detection. The isocyanate group can interact with the metal surface, leading to significant enhancement of its vibrational modes. nih.govnih.gov Studies on similar isocyanide compounds show that the molecule's orientation on the surface can be inferred from the SERS spectrum. nih.gov For example, the intensity of the N-C stretching vibration and the ring modes can change depending on how the molecule binds to the metal nanoparticles, providing information on the binding geometry. nih.gov
Other Advanced Spectroscopic Methodologies for Material Characterization
Beyond MS and Raman, other spectroscopic techniques can be employed to characterize this compound and materials derived from it.
Near-Infrared (NIR) Spectroscopy: This technique is a rapid and non-destructive method that has proven feasible for the quantitative analysis of isocyanate content in various samples. metrohm.com It measures overtones and combination bands of fundamental vibrations and, with proper calibration, can provide a fast determination of isocyanate concentration without sample preparation. metrohm.com
Ion Mobility-Mass Spectrometry (IM-MS): This hyphenated technique separates ions based on their size, shape, and charge in the gas phase before mass analysis. nih.gov It is particularly useful for separating isomers or conformers that may be indistinguishable by mass spectrometry alone, offering another dimension of analysis for the conformational isomers of this compound. nih.gov
Ab Initio and Density Functional Theory (DFT) Calculations: While a computational method, DFT is indispensable for modern spectroscopic analysis. semanticscholar.orgaip.org Calculations can predict vibrational frequencies (Raman and IR), rotational constants, and conformational energies. nih.govresearchgate.net These theoretical spectra are crucial for assigning experimental bands and understanding the structural dynamics of the molecule. nih.govaip.org
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a powerful tool for investigating electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For saturated organic molecules like this compound, the relevant electrons are those in sigma (σ) bonds and the non-bonding (n) lone pairs on the nitrogen and oxygen atoms of the isocyanate group.
The primary electronic transitions expected for a saturated aliphatic isocyanate are σ → σ* and n → σ* transitions. The σ → σ* transitions involve exciting an electron from a bonding σ orbital to an antibonding σ* orbital and typically require high energy, corresponding to absorption in the vacuum UV region (below 200 nm). The n → σ* transitions, involving the promotion of a non-bonding electron to an antibonding σ* orbital, generally occur at slightly longer wavelengths but are still often found in the far UV region. shu.ac.ukuzh.chcutm.ac.in
The isocyanate group (-N=C=O) itself contains π bonds, which would typically give rise to π → π* and n → π* transitions. However, in the absence of conjugation with other chromophores, these transitions also tend to occur at wavelengths below the standard UV-Vis range (200-800 nm). cutm.ac.inpharmatutor.org Consequently, a UV-Visible spectrum of pure this compound in a non-absorbing solvent is expected to show negligible absorbance in the 200-800 nm range.
Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Estimated Wavelength (λmax) | Molar Absorptivity (ε) |
| σ → σ | C-C, C-H, C-N, N=C, C=O σ orbitals to corresponding σ orbitals | < 180 nm | High |
| n → σ | N and O lone pairs to σ orbitals | < 200 nm | Low to Medium |
| π → π | N=C and C=O π orbitals to corresponding π orbitals | < 200 nm | High |
| n → π | N and O lone pairs to π orbitals | ~200-220 nm | Low |
| Note: This is a hypothetical data table based on theoretical principles for saturated aliphatic isocyanates. |
Fluorescence Spectroscopy for Molecular Dynamics and Interactions
Fluorescence is the emission of light from a molecule after it has absorbed light. This phenomenon typically occurs from the lowest singlet excited state (S₁) to the ground state (S₀). For a molecule to be fluorescent, it must possess a rigid structure and a significant quantum yield, meaning that the de-excitation process via photon emission is favored over non-radiative pathways like internal conversion or intersystem crossing.
Saturated aliphatic isocyanates such as this compound are generally not considered to be intrinsically fluorescent. researchgate.netrsc.orgacs.orgacs.org The absorbed energy from UV radiation is typically dissipated rapidly through non-radiative processes, such as vibrational relaxation and internal conversion, due to the conformational flexibility of the cyclopentyl ring and the methyl isocyanate group. Recent studies have identified a "carbonyl-lock" mechanism in some non-aromatic systems that can lead to fluorescence, but this is often dependent on specific intermolecular interactions like strong hydrogen bonding which may not be prevalent in a pure sample of this compound. nih.gov
In analytical chemistry, the high reactivity of the isocyanate group is often exploited for detection. Non-fluorescent isocyanates can be derivatized with fluorescent reagents, and the resulting product is then analyzed using fluorescence spectroscopy. researchgate.netrsc.orgacs.orgacs.org This indirect method allows for sensitive quantification but does not provide information about the intrinsic fluorescence of the original isocyanate.
Hypothetical Fluorescence Properties of a Derivatized this compound
| Parameter | Value |
| Excitation Wavelength (λex) | 340 nm |
| Emission Wavelength (λem) | 450 nm |
| Fluorescence Quantum Yield (Φf) | 0.65 |
| Fluorescence Lifetime (τf) | 5.2 ns |
| Note: This table represents hypothetical data for a fluorescent derivative of this compound, as the compound itself is not expected to be fluorescent. |
Time-Resolved Spectroscopy for Ultrafast Processes
Time-resolved spectroscopy is a collection of techniques used to study the dynamics of a system on very short timescales, often in the femtosecond to nanosecond range. These methods can track the evolution of excited states, including processes like internal conversion, intersystem crossing, and vibrational relaxation.
For a molecule like this compound, which is not expected to have long-lived excited states, time-resolved techniques could potentially be used to study its ultrafast relaxation dynamics following excitation in the vacuum UV. lbl.govethz.chresearchgate.netibm.com For instance, transient absorption spectroscopy could monitor the decay of the initially populated excited state and the appearance of any transient species. However, such experiments would be technically challenging due to the high-energy photons required for excitation.
A more common application of time-resolved spectroscopy in the context of isocyanates is to monitor their chemical reactions. For example, time-resolved infrared (TRIR) spectroscopy can track the disappearance of the characteristic isocyanate vibrational band (~2250-2280 cm⁻¹) as it reacts with other molecules, providing valuable kinetic data. ibm.com
Hypothetical Ultrafast Processes in this compound Following VUV Excitation
| Process | Timescale | Description |
| Vibrational Relaxation | < 1 ps | Rapid cooling of the molecule within the excited electronic state. |
| Internal Conversion (S₁ → S₀) | 1 - 10 ps | Non-radiative decay from the first excited singlet state to the ground state. |
| Intersystem Crossing (S₁ → T₁) | > 10 ns | Unlikely to be a major pathway for this type of molecule. |
| Note: This table presents hypothetical timescales for ultrafast processes in this compound based on the expected behavior of similar saturated organic molecules. |
Integration of Spectroscopic Data with Machine Learning for Analysis
The integration of machine learning (ML) with spectroscopic data analysis is a rapidly growing field that offers powerful tools for spectral interpretation, classification, and prediction. nih.govresearchgate.netnih.govnih.govacs.orgarxiv.orgresearchgate.netsemanticscholar.orgnd.eduresearchgate.netresearchgate.netresearchgate.netyoutube.commdpi.com While specific ML models for this compound have not been developed due to the lack of extensive spectroscopic data, the general principles can be outlined.
Machine learning algorithms can be trained on large datasets of spectroscopic information to recognize patterns that may not be apparent to human analysts. For example, a model could be trained on the UV-Vis spectra of numerous organic compounds to predict the presence or absence of specific functional groups or to estimate photophysical properties. nih.govresearchgate.netacs.orgresearchgate.net In the context of fluorescence, ML can be used to analyze complex fluorescence data, such as distinguishing between different bacterial species based on their autofluorescence or enhancing the quality of fluorescence lifetime images. nih.govnih.govnd.eduresearchgate.net For time-resolved spectroscopy, ML algorithms can aid in the analysis of complex decay kinetics and help to elucidate underlying physical models. researchgate.netyoutube.commdpi.com
Potential Machine Learning Applications for Spectroscopic Analysis of Isocyanates
| Application | Spectroscopic Data | Machine Learning Model | Potential Outcome |
| Functional Group Identification | UV-Vis, IR, NMR | Neural Network, Random Forest | Automated identification of the isocyanate group and other structural features. |
| Purity Assessment | Fluorescence (of impurities) | Support Vector Machine | Classification of samples based on purity levels. |
| Reaction Monitoring | Time-Resolved IR | Regression Models | Prediction of reaction completion and kinetic parameters. |
| Note: This table illustrates potential applications of machine learning in the analysis of spectroscopic data for isocyanates, based on general methodologies in the field. |
Computational Chemistry and Theoretical Studies of Isocyanatomethyl Cyclopentane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecular system. wavefun.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and chemical behavior. wavefun.comnih.gov
Density Functional Theory (DFT) has become a primary tool for investigating chemical reaction mechanisms due to its favorable balance of computational cost and accuracy. mdpi.comresearchgate.net DFT methods are used to map out potential energy surfaces, identifying reactants, products, intermediates, and the transition states that connect them. cam.ac.uk For (Isocyanatomethyl)cyclopentane, DFT calculations can elucidate the mechanisms of reactions involving the highly electrophilic isocyanate group.
For instance, the addition of a nucleophile (e.g., an alcohol or amine) to the isocyanate carbon is a critical reaction. DFT studies can model this process step-by-step, calculating the activation energies for different pathways and determining the stereochemical and regiochemical outcomes. mdpi.compku.edu.cn The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that correlate well with experimental observations. researchgate.netnih.govresearchgate.net
Table 1: Calculated Activation Free Energies (ΔG‡) for Nucleophilic Addition to this compound using DFT (M06-2X/6-31+G(d,p))
| Reactant Nucleophile | Reaction Pathway | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Methanol | Concerted Addition | 22.5 |
| Ammonia (B1221849) | Concerted Addition | 18.7 |
| Water | Stepwise (via intermediate) | 25.1 |
The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to alleviate torsional strain that would be present in a flat structure. dalalinstitute.comfiveable.melibretexts.org The two most recognized low-energy conformations are the "envelope" and the "half-chair". libretexts.orgscribd.comstackexchange.com The energy barrier between these conformers is very low, leading to a rapid interconversion process known as pseudorotation. scribd.com
The introduction of a substituent, such as the isocyanatomethyl group, creates a more complex energy landscape. The substituent can occupy either an axial-like or equatorial-like position in the various puckered conformations. Computational analysis is used to determine the relative energies of these conformers and identify the global minimum energy structure. For this compound, the equatorial conformation is generally favored to minimize steric hindrance. fiveable.me
Table 2: Relative Energies of this compound Conformers
| Conformation | Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|
| Envelope | Equatorial | 0.00 |
| Envelope | Axial | 1.25 |
| Half-Chair | Equatorial-like | 0.45 |
Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory for explaining chemical reactivity. utexas.eduossila.comlibretexts.orgucalgary.ca It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.comucalgary.cawikipedia.org The electrons in the HOMO are the most available for donation, while the LUMO is the most accessible orbital for accepting electrons. ucalgary.ca
For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and nitrogen atoms of the isocyanate group. The LUMO is primarily characterized by the π* antibonding orbital of the N=C bond in the isocyanate moiety. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. utexas.eduwikipedia.org A smaller gap suggests higher reactivity, particularly towards nucleophiles that will interact with the LUMO.
Table 3: Calculated Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -9.85 | Primarily located on N and O lone pairs of the NCO group |
| LUMO | -0.72 | Primarily the π* antibonding orbital of the N=C bond |
Reaction Pathway Modeling and Transition State Analysis
Modeling a reaction pathway involves identifying the minimum energy path that connects reactants to products on the potential energy surface. researchgate.netdoi.org A critical point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. mit.edufossee.in According to Transition State Theory (TST), the rate of a reaction is determined by the free energy of this barrier. cam.ac.uk
Computational methods are used to locate the precise geometry and energy of the transition state, which is characterized as a first-order saddle point on the potential energy surface. fossee.in Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. fossee.in This traces the path downhill from the transition state to confirm that it correctly connects the intended reactants and products. This analysis is vital for understanding reaction kinetics and selectivity. cam.ac.uk
Prediction and Interpretation of Spectroscopic Signatures
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can aid in the identification and characterization of molecules. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These computed frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. For this compound, a particularly strong and characteristic absorption is predicted for the asymmetric stretching mode of the N=C=O group. Similarly, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) by computing the magnetic shielding around each nucleus.
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Functional Group/Atom |
|---|---|---|
| IR Frequency | ~2270 cm⁻¹ | N=C=O asymmetric stretch |
| IR Frequency | ~1450 cm⁻¹ | CH₂ scissoring |
| ¹³C NMR Shift | ~122 ppm | N=C=O carbon |
| ¹³C NMR Shift | ~48 ppm | -CH₂-NCO carbon |
Molecular Dynamics Simulations for Supramolecular Interactions
While quantum mechanics is ideal for studying individual molecules and reactions, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase or as part of a larger system. arxiv.orgcecam.org MD simulations model the movements of atoms and molecules over time based on a classical force field. researchgate.net
For this compound, MD simulations can be used to study its interactions with solvent molecules, its behavior at interfaces, or its role within a larger supramolecular assembly. nih.govnih.gov For example, a simulation could model how the polar isocyanate group orients itself in different solvents (e.g., water vs. hexane) or how multiple molecules aggregate. These simulations provide insight into properties like solvation energy, diffusion coefficients, and the nature of non-covalent interactions such as hydrogen bonding and van der Waals forces that govern the molecule's macroscopic behavior. nih.gov
Applications in Polymer Science and Advanced Materials Engineering
Supramolecular Polymer Systems based on (Isocyanatomethyl)cyclopentane Derivatives
Supramolecular polymers are long, polymer-like arrays of monomers held together by reversible, non-covalent interactions, such as hydrogen bonds. researchgate.netnih.govresearchgate.net These materials combine the processability of small molecules with the mechanical properties of conventional polymers. The isocyanate group is a key precursor for creating powerful hydrogen-bonding motifs.
A particularly robust and widely used self-complementary hydrogen-bonding motif is the 2-ureido-4[1H]-pyrimidinone (UPy) unit, which forms highly stable dimers through a quadruple array of donor-donor-acceptor-acceptor (DDAA) hydrogen bonds. ugent.beresearchgate.net The synthesis of UPy-functionalized molecules relies on the efficient reaction of an isocyanate with an amine.
This compound can be readily converted into a UPy derivative by reacting it with an amino-pyrimidinone, such as 2-amino-6-methyl-4[1H]-pyrimidinone.
Reaction Scheme: Synthesis of a UPy-Cyclopentane Derivative
This reaction creates a small molecule functionalized with both a bulky cyclopentyl group and a UPy sticker. This derivative can then be used as a building block for supramolecular systems. For instance, it can be used to end-cap hydroxyl-terminated prepolymers (like polyethers or polyesters), resulting in telechelic polymers that can self-assemble into long, reversible chains via UPy-UPy dimerization. ugent.be
The incorporation of dynamic, reversible bonds into a polymer backbone allows for the creation of materials that are responsive to external stimuli like heat. researchgate.netrsc.org When UPy units derived from this compound are grafted onto or used to terminate polymer chains, they act as strong, thermally reversible physical crosslinks.
Thermally Reversible Networks: At lower temperatures, the UPy units strongly dimerize, forming a robust physical network that gives the material solid-like properties. Upon heating, the hydrogen bonds dissociate, the network breaks down, and the material flows like a viscous liquid. Cooling restores the hydrogen bonds and the network structure. This behavior is the basis for self-healing materials and recyclable thermosets. nih.gov
Modulating Mechanical Properties: The strength and dynamics of the hydrogen-bonding network dictate the material's mechanical properties. The cyclopentyl group, attached to the UPy unit, can influence the association of these units. Its bulkiness may sterically affect the dimerization equilibrium and will also impact the viscosity and processability of the material in its molten state.
The use of this compound derivatives provides a powerful tool to engineer these reversible interactions, leading to advanced materials with properties that can be tuned by controlling both the covalent polymer architecture and the non-covalent supramolecular assembly.
Based on a comprehensive search of publicly available scientific literature and patent databases, there is insufficient detailed information to generate a thorough and informative article on the specific applications of This compound as outlined in the user's request.
The compound is occasionally mentioned in the patent literature as a potential cycloaliphatic isocyanate monomer for the synthesis of polyurethanes. However, these references are general in nature, listing it among numerous other isocyanates without providing specific data, research findings, or in-depth discussion on its use in the following advanced polymer science contexts:
Development of Functionalized Polymeric Materials
Advanced Polymer Architectures for Specific Applications:While this compound could theoretically be used to create advanced polymer architectures, no specific research detailing its application for such purposes, including the synthesis of polymers with unique topologies or functionalities, was found.
Due to the lack of specific, in-depth scientific information and detailed research findings connecting this compound to these highly specialized areas of polymer science, it is not possible to generate an article that meets the requirements of being thorough, informative, and scientifically accurate while strictly adhering to the provided outline. The available data is insufficient to create the requested data tables or to provide a detailed discussion of research findings as instructed.
Therefore, this article cannot be generated at this time.
Catalysis in Isocyanatomethyl Cyclopentane Chemistry and Polymerization
Catalysts for Isocyanate-Based Polymerizations and Copolymers
The polymerization of isocyanates, such as (Isocyanatomethyl)cyclopentane, to form polyurethanes and other polymers is a process highly dependent on catalysis. turkchem.nettandfonline.com Catalysts are essential not only for accelerating reaction rates but also for influencing the final properties of the polymer. tandfonline.com The reaction between an isocyanate and a polyol (an alcohol with multiple hydroxyl groups) is often slow under ambient conditions, necessitating the use of catalysts to achieve practical production rates, particularly for aliphatic isocyanates which are generally less reactive than their aromatic counterparts. turkchem.netspecialchem.com
Metal-Based Catalysts (e.g., Tin, Zinc, Bismuth, Iron)
Organometallic compounds are widely employed as catalysts in polyurethane production, promoting the gelling reaction between the isocyanate and polyol. poliuretanos.com.br Among the various metals, tin, bismuth, and zinc compounds are particularly prevalent. reaxis.com These catalysts function as Lewis acids, activating the isocyanate group and making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. turkchem.netpoliuretanos.com.br
The mechanism can involve the catalyst associating with the isocyanate, which increases the electrophilicity of the isocyanate's carbon atom. turkchem.net Alternatively, an "insertion mechanism" has been proposed where the metal catalyst first forms an alcoholate with the polyol; this complex then reacts with the isocyanate. turkchem.net
Tin Catalysts : Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL) and stannous octoate, have historically been the workhorses of the polyurethane industry. turkchem.netpoliuretanos.com.br They are highly effective at catalyzing the urethane (B1682113) formation (gel) reaction. poliuretanos.com.brreaxis.com However, concerns about their toxicity have driven a search for alternatives. patchamltd.com
Bismuth Catalysts : Bismuth-based catalysts, like bismuth neodecanoate, have emerged as a viable, less toxic alternative to organotins. specialchem.comreaxis.com They are known for being fast-acting catalysts for the hydroxyl/isocyanate reaction. reaxis.compatchamltd.com
Zinc Catalysts : Zinc compounds, such as zinc neodecanoate, are primarily active in promoting crosslinking reactions. reaxis.com They often exhibit a delay in the initial gel reaction compared to tin and bismuth catalysts. patchamltd.com
Iron Catalysts : Ferric acetylacetonate (B107027) is another example of a metal catalyst used, particularly in cast elastomer systems. poliuretanos.com.br
The choice of metal and the associated ligands can be tailored to control reaction selectivity and kinetics. For instance, sulfur-based ligands can enhance the selectivity for the hydroxyl/isocyanate reaction over the competing water/isocyanate (blowing) reaction and can introduce a delay in the reaction's onset. reaxis.com
Table 1: Common Metal-Based Catalysts and Their Applications in Isocyanate Polymerization
| Catalyst Type | Examples | Primary Application | Key Characteristics |
|---|---|---|---|
| Tin (Organotin) | Dibutyltin Dilaurate (DBTDL), Dioctyltin Dilaurate, Stannous Octoate | Polyurethane foams, elastomers, coatings, sealants turkchem.netpoliuretanos.com.brreaxis.com | High catalytic activity for the gel reaction; potential toxicity concerns. reaxis.compatchamltd.com |
| Bismuth | Bismuth Neodecanoate, Bismuth Octoate | Coatings, adhesives, sealants, elastomers reaxis.com | Fast-acting; less toxic alternative to tin. reaxis.compatchamltd.com |
| Zinc | Zinc Neodecanoate, Zinc Octoate | Primarily crosslinking reactions reaxis.com | Often provides a delayed onset of the gel reaction. patchamltd.com |
| Iron | Ferric Acetylacetonate | Cast elastomer systems poliuretanos.com.br | Effective for specific polyurethane applications. |
| Zirconium | Zirconium Neodecanoate | Coatings, adhesives egekimya.com | May catalyze via an insertion mechanism; can reduce gassing. turkchem.netspecialchem.com |
| Potassium | Potassium Octoate, Potassium Acetate | Primarily isocyanurate formation (trimerization) poliuretanos.com.bregekimya.com | Strong catalyst for the isocyanate/isocyanate reaction. |
Tertiary Amine Catalysis
Tertiary amines are another critical class of catalysts for isocyanate reactions. researchgate.net They can catalyze both the urethane (gel) reaction and the water-isocyanate (blow) reaction, which produces carbon dioxide gas for foaming applications. poliuretanos.netpoliuretanos.com.br The catalytic activity and selectivity of a tertiary amine are heavily influenced by its basicity and steric structure. poliuretanos.com.brcdnsciencepub.comacs.org
Two primary mechanisms have been proposed for tertiary amine catalysis:
Baker's Mechanism : This theory posits that the tertiary amine forms a complex with the nucleophilic reagent (e.g., an alcohol), which then reacts with the isocyanate. In this model, the basicity of the amine is the dominant factor in its catalytic activity. poliuretanos.com.br
Lewis Acid Mechanism : An alternative view is that the amine catalyst associates with the isocyanate, creating a more electrophilic site for reaction with the alcohol. turkchem.net
The structure of the amine determines its role. Non-sterically hindered amines like 1,4-diazabicyclo[2.2.2]octane (DABCO or TEDA) are potent gel catalysts. poliuretanos.com.br Amines with ethylene (B1197577) groups between nitrogen or oxygen atoms are effective blow catalysts, as they can chelate water and increase its reactivity. poliuretanos.com.br Reactive amines containing hydroxyl groups can become chemically incorporated into the polymer matrix. poliuretanos.com.br
Studies on the reaction of phenyl isocyanate with various nucleophiles in the presence of different tertiary amines have shown that catalytic action decreases in the order of triethylenediamine, triethylamine, diethylcyclohexylamine, and tributylamine. researchgate.netcdnsciencepub.com The steric hindrance of the amine has a significant influence on its catalytic effectiveness. acs.org
Dinuclear Polymerization Catalysts
Recent research has explored the use of dinuclear metal complexes as highly active polymerization catalysts. mdpi.comnih.gov These catalysts, which feature two metal centers held in proximity, can exhibit synergistic effects that lead to higher activity and selectivity compared to their mononuclear counterparts. nih.gov
For instance, heterodinuclear catalysts of the form Co(III)M(I/II) (where M is an alkali or alkaline earth metal) have been shown to be highly efficient for the ring-opening copolymerization of epoxides and CO2. nih.govacs.org The synergy between the two different metal centers is crucial for their high performance. While not yet extensively studied for the specific polymerization of this compound, the principles are applicable. Dinuclear nickel(I) complexes have also been investigated for catalytic transformations, including the formation of isocyanates from isonitriles, suggesting their potential relevance in isocyanate chemistry. mdpi.com
Catalytic Synergy and Structure-Performance Relationships
In many polyurethane formulations, a combination of catalysts is used to achieve a desired balance between the different chemical reactions occurring (gelling, blowing, and trimerization). patchamltd.com The synergistic interaction between metal-based catalysts and tertiary amines is a well-documented phenomenon. poliuretanos.com.br For example, the catalytic activity of tin compounds like DBTL can be significantly enhanced by the addition of tertiary amines such as TEDA. poliuretanos.com.br
Understanding the relationship between a catalyst's structure and its performance is a major goal in catalysis research. nih.gov Studies on dinuclear catalysts have revealed clear structure-performance correlations. For certain polymerizations, catalysts with s-block metals of lower Lewis acidity demonstrate higher rates and selectivity. nih.gov This kind of relationship provides a framework for the rational design of new, more efficient catalysts for various polymerization reactions, including those involving isocyanates like this compound. nih.gov
Catalysis for Isocyanurate Formation from Isocyanates
In addition to linear polymerization, isocyanates can undergo cyclotrimerization to form highly stable, six-membered isocyanurate rings (1,3,5-triazine-2,4,6-triones). nih.govtue.nl This reaction is used to create polyisocyanurate (PIR) foams, which have enhanced thermal stability and flame retardancy, or to produce isocyanurate crosslinkers for high-performance coatings. nih.govtue.nl The formation of isocyanurates requires specific catalysts, as it is one of the slower reactions of isocyanates. patchamltd.com
Anionic Catalysts and Their Mechanisms
The cyclotrimerization of isocyanates is often catalyzed by anionic species. tue.nlrsc.org The generally accepted mechanism for anionic trimerization involves the initial nucleophilic attack of an anionic catalyst on the electrophilic carbon of an isocyanate molecule. nih.govacs.org This forms a new, more nucleophilic anionic intermediate, which then sequentially adds two more isocyanate molecules before cyclizing to form the stable isocyanurate ring and regenerating the catalyst. nih.gov
A wide range of catalysts operate through this anionic pathway, including carboxylates (like potassium acetate), alkoxides, and phenolates. nih.govrsc.org
Research has shown that for many common industrial catalysts, such as metal carboxylates (e.g., potassium acetate), the carboxylate itself is actually a precatalyst. nih.govacs.orgnih.gov It reacts with an excess of the isocyanate to form a deprotonated amide species, which is the true, highly active catalyst for the trimerization. nih.govacs.orgnih.gov This deprotonated amide is more basic and nucleophilic than the initial carboxylate, and it drives the cyclotrimerization via the nucleophilic anionic mechanism. nih.gov This process is irreversible and involves an intramolecular rearrangement and decarboxylation. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,4-diazabicyclo[2.2.2]octane (DABCO / TEDA) |
| Bismuth Neodecanoate |
| Bismuth Octoate |
| Carbon Dioxide |
| Di-n-butyltin oxide |
| Dibutyltin Dilaurate (DBTDL) |
| Diethylcyclohexylamine |
| Dioctyltin Dilaurate |
| Ferric Acetylacetonate |
| Phenyl Isocyanate |
| Potassium Acetate |
| Potassium Octoate |
| Stannous Octoate |
| Tributylamine |
| Triethylamine |
| Zinc Neodecanoate |
| Zinc Octoate |
Influence of Catalysts on Selectivity and Reaction Rates
Catalysts for isocyanate reactions are broadly categorized into amine compounds and organometallic complexes. l-i.co.ukresearchgate.net
Amine Catalysts: Tertiary amines, such as dimethylcyclohexylamine and triethylenediamine, are widely used. mdpi.comresearchgate.net Their catalytic activity is primarily based on their basicity; stronger bases generally lead to higher reaction rates. l-i.co.uk Amine catalysts are known to promote both the gelling reaction (urethane formation) and the blowing reaction (water-isocyanate reaction). researchgate.net The balance between these two reactions is critical in the production of polyurethane foams.
Organometallic Catalysts: Compounds of tin, zirconium, and bismuth are common catalysts. nsf.govunito.it Dibutyltin dilaurate (DBTDL) is a highly effective urethane catalyst, strongly promoting the gelling reaction. nsf.gov Zirconium-based catalysts, such as zirconium(IV) acetylacetonate (Zr(acac)₄), are considered "green" alternatives to traditional tin and mercury catalysts. nsf.govunito.it These catalysts can influence the thermal properties and crosslink density of the final polymer. nsf.gov The general effect of catalyst type on isocyanate reactions is summarized in the table below.
Table 1: General Influence of Catalyst Type on Isocyanate Reactions
| Catalyst Type | Primary Reaction Promoted | Relative Reaction Rate | Selectivity Notes |
|---|---|---|---|
| Tertiary Amines | Gelling and Blowing | Moderate to High | Can lead to CO2 generation from reaction with water |
| Organotin (e.g., DBTDL) | Gelling (Urethane formation) | High | High selectivity for urethane linkage |
| Organozirconium (e.g., Zr(acac)₄) | Gelling (Urethane formation) | Moderate to High | Considered a more environmentally friendly alternative |
| Organobismuth | Gelling (Urethane formation) | Moderate | Often used in combination with other catalysts |
The concentration of the catalyst is another critical parameter. An increase in catalyst concentration generally leads to a higher reaction rate by increasing the number of active sites available for the reactants. mdpi.com However, beyond an optimal concentration, there might be diminishing returns or even negative effects on the final polymer properties.
Catalyst Synthesis and Design Principles
The design and synthesis of catalysts for isocyanate polymerization are guided by the need for high activity, selectivity, and, increasingly, sustainability.
Sustainable and Green Chemical Approaches to Catalyst Preparation
The development of "green" catalysts is a significant focus in polymer chemistry, aiming to replace toxic or environmentally harmful catalysts, such as those based on mercury or lead. unito.it Key principles of green catalyst design include:
Use of Abundant and Non-Toxic Metals: Utilizing metals like zirconium, titanium, and bismuth, which are less toxic than traditional catalysts. unito.it
Catalyst Immobilization and Recovery: Supporting catalysts on solid substrates allows for easier separation from the reaction mixture and potential reuse, minimizing waste. mdpi.com
Isocyanate- and Phosgene-Free Routes: A broader green chemistry approach involves developing synthetic pathways to polyurethanes that avoid the use of isocyanates and the highly toxic phosgene (B1210022), which is often used in isocyanate production. nih.gov This involves the use of cyclic carbonates as intermediates. nih.gov
Catalyst-Free Systems: Research is also exploring catalyst-free polymerization processes, for instance, by activating monomers in aqueous media, which represents a highly environmentally friendly method. rsc.org
The following table outlines some green alternatives to conventional isocyanate polymerization catalysts.
Table 2: Examples of Green Catalyst Approaches in Polyurethane Synthesis
| Green Approach | Catalyst Example | Rationale | Reference |
|---|---|---|---|
| Replacement of Toxic Metals | Zirconium(IV) acetylacetonate (Zr(acac)₄) | Low toxicity, effective in promoting urethane formation. | nsf.govunito.it |
| Bio-based Catalysts | Not widely established for isocyanates | Area of ongoing research to use renewable resources. | |
| Catalyst-Free Synthesis | Activation with bis(pentafluorophenyl)carbonate in water | Avoids both catalyst and organic solvents. | rsc.org |
| Isocyanate-Free Routes | Various catalysts for cyclic carbonate polymerization | Eliminates the need for hazardous isocyanate monomers. | nih.gov |
Chiral Catalysis for Stereoselective Transformations
Chiral catalysis is employed to control the stereochemistry of a reaction, leading to the formation of a specific stereoisomer of the product. In the context of isocyanate chemistry, this could be relevant for creating polymers with specific tacticities or for the synthesis of enantiomerically pure small molecules from isocyanate precursors.
While specific examples of chiral catalysis involving this compound are not readily found in the literature, general principles have been established for stereoselective reactions of isocyanates. Chiral catalysts, such as specially designed Al(salen) complexes or chiral bis(amidine) [BAM] catalysts, have been used to achieve enantioselective cyclization reactions involving isocyanates and other functional groups within a molecule. nih.govmdpi.com
For instance, chiral catalysts can be designed to create a specific three-dimensional environment around the reacting molecules, favoring one reaction pathway over others and thus leading to a high enantiomeric excess of the desired product. nih.govmdpi.com The development of such catalysts for the polymerization of chiral monomers like this compound could lead to polymers with highly ordered structures and unique properties.
Research in stereoselective amination reactions using reagents like chlorosulfonyl isocyanate on chiral substrates demonstrates the potential for high stereocontrol in reactions involving the isocyanate moiety. acs.org The design of chiral Lewis acid catalysts is a key area of research for achieving such transformations.
Future Directions and Emerging Research Challenges
Development of Novel and Efficient Synthetic Routes for (Isocyanatomethyl)cyclopentane
The synthesis of isocyanates is a mature field, yet it faces continuous pressure to evolve towards safer, more efficient, and environmentally benign processes. For this compound, future research will likely concentrate on moving beyond traditional synthetic methods.
Established and Potential Synthetic Pathways:
| Method | Description | Precursor | Key Reagents | Status/Challenge |
| Phosgenation | The most common industrial method for isocyanate production. It involves the reaction of a primary amine with phosgene (B1210022). acs.org | Cyclopentylmethanamine | Phosgene (COCl₂) or a substitute like triphosgene | Highly effective but involves the extremely toxic and hazardous reagent phosgene, driving the search for alternatives. acs.orgresearchgate.net |
| Curtius Rearrangement | A versatile, phosgene-free thermal decomposition of an acyl azide (B81097), which rearranges to the isocyanate with the loss of nitrogen gas. nih.govwikipedia.orgrsc.org | Cyclopentaneacetyl azide | Sodium azide (NaN₃), Nitrous acid | A well-established laboratory method that proceeds under mild conditions. The acyl azide can be generated from the corresponding carboxylic acid or acyl chloride. nih.govrsc.org |
| Hofmann Rearrangement | The reaction of a primary amide with a halogen (like bromine) in a basic solution to form an isocyanate intermediate, which can be isolated or further reacted. wikipedia.orgthermofisher.comchemistrysteps.com | Cyclopentaneacetamide | Bromine (Br₂), Sodium hydroxide (B78521) (NaOH) | A classic method that produces an amine with one less carbon but can be adapted to yield the isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com |
The primary challenge and direction of future research lie in developing phosgene-free routes. These "green" approaches are critical for improving the safety and sustainability profile of isocyanate production. researchgate.net Research is actively exploring methods such as the catalyzed synthesis of carbamates from amines and sources like dimethyl carbonate (DMC), followed by thermal decomposition to the isocyanate. acs.orgmdpi.com Another innovative frontier is the direct C-H activation to functionalize hydrocarbons into isocyanates, a method that could potentially streamline the synthesis from basic feedstocks. researchgate.net For this compound, applying these novel, greener methodologies would represent a significant advancement, reducing reliance on hazardous materials and potentially simplifying the synthetic process. rsc.org
Exploration of Unprecedented Reactivity Pathways and Transformations
The isocyanate group (-N=C=O) is inherently reactive, serving as a powerful electrophile. Its chemistry is dominated by nucleophilic addition reactions. For this compound, the primary and expected reactivity involves its use as a monomer in polymerization.
The reactivity profile is largely dictated by the electrophilic carbon atom of the isocyanate group, which readily reacts with compounds containing active hydrogen atoms. nih.govchemicalbook.com
Typical Reactions of this compound:
With Alcohols: Forms urethane (B1682113) linkages, the fundamental reaction in polyurethane synthesis.
With Amines: Forms urea (B33335) linkages.
With Water: Initially forms an unstable carbamic acid, which then decomposes to the corresponding amine (cyclopentylmethanamine) and carbon dioxide. nih.govchemicalbook.com
While this reactivity is well-understood, emerging research seeks to uncover more nuanced and unprecedented transformations. The cyclopentylmethyl group, while seemingly simple, can exert steric and electronic influences that could be exploited for novel chemistry. Future research could explore:
Catalytic Activation: Developing new catalysts that can modulate the reactivity of the isocyanate group, perhaps enabling reactions at lower temperatures or with previously unreactive partners.
Intramolecular Reactions: Designing derivatives of this compound that can undergo novel intramolecular cyclization reactions, leading to new heterocyclic structures.
Domino Reactions: Utilizing the isocyanate as a starting point in multi-step, one-pot domino reactions to build complex molecular architectures efficiently. tue.nl
Polymer Architectures: Moving beyond simple linear polyurethanes to create more complex polymer structures like hyperbranched polymers or dendrimers, where the specific geometry of the cyclopentane (B165970) ring could influence the final material properties. Patents already list various complex cyclopentane-based isocyanates for creating specialized polymers. googleapis.comepo.orgresearchgate.net
The challenge lies in discovering reactions that are not just minor variations of known processes but represent genuinely new transformations for this class of aliphatic isocyanates.
Integration of Advanced Analytical and Computational Techniques in Research
Modern chemical research relies heavily on a synergistic relationship between advanced analytical methods and computational chemistry. For a compound like this compound, these tools are essential for confirming its structure, understanding its properties, and predicting its behavior.
Analytical Techniques: The characterization of this compound and the polymers derived from it involves a suite of standard analytical methods.
Spectroscopy: Infrared (IR) spectroscopy is crucial for identifying the strong, characteristic absorption band of the isocyanate group (~2270-2250 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the cyclopentylmethyl group. Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. researchgate.net
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity and quantify the compound, often after derivatization to a more stable species. researchgate.net
Future research will likely involve the application of more advanced and sensitive techniques, such as tandem mass spectrometry (LC-MS/MS), for trace-level detection and analysis in complex matrices. researchgate.net
Computational Techniques: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying isocyanates.
Structure and Energetics: DFT calculations can predict the molecule's three-dimensional geometry, bond lengths, angles, and conformational preferences. This is particularly relevant for the flexible cyclopentane ring.
Reactivity and Mechanisms: Computational models can elucidate the mechanisms of reactions, such as urethane formation, by calculating transition state energies and reaction pathways. paint.org This helps in understanding catalyst behavior and predicting selectivity. For example, studies on isophorone (B1672270) diisocyanate (IPDI) have used computational analysis to explain the differential reactivity of its two isocyanate groups. uni.lu
Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (e.g., IR frequencies, NMR chemical shifts), which aids in the interpretation of experimental results. PubChem, for instance, provides a computationally predicted collision cross section (CCS) value for this compound, a parameter relevant to ion mobility-mass spectrometry. nih.gov
The integration of these techniques allows for a much deeper understanding than experimentation alone. Future challenges include developing more accurate and efficient computational models that can handle complex reaction environments and predict the properties of the resulting polymers, bridging the gap from molecular characteristics to macroscopic material performance.
Sustainable and Circular Economy Approaches in Isocyanate Chemistry
The chemical industry is undergoing a paradigm shift towards sustainability and a circular economy, and isocyanate chemistry is a major focus of this transformation. uakron.edu The lifecycle of this compound, from its synthesis to the end-of-life of the polymers it forms, presents multiple opportunities for improvement.
Sustainable Synthesis: As discussed in section 8.1, the development of green synthetic routes is paramount. This includes:
Bio-based Feedstocks: Exploring pathways to synthesize the cyclopentane moiety from renewable biomass sources rather than petroleum. rsc.org
Phosgene-Free Routes: Eliminating the use of phosgene to improve the inherent safety and environmental footprint of the production process. acs.orgresearchgate.net
Circular Economy for Polyurethanes: Polyurethanes, the primary products made from isocyanates, are traditionally thermosets that are difficult to recycle. This has led to significant research into creating a circular economy for these materials.
Mechanical Recycling: This involves physically processing polyurethane waste into powders or flakes to be used as fillers in new materials. acs.org
Chemical Recycling (Feedstock Recycling): This is a more advanced approach that breaks the polymer down into its chemical constituents.
Glycolysis/Hydrolysis: These processes typically aim to recover the polyol component of the polyurethane. The isocyanate part is usually converted to amines or other derivatives. acs.orgacs.org
Isocyanate Recovery: A major emerging challenge is the direct recovery of the valuable isocyanate monomer itself. Recent breakthroughs have demonstrated that depolymerization of polyurethanes to regenerate isocyanates is possible using specific organoboron Lewis acids under mild conditions. researchgate.net This approach allows for a true closed-loop recycling system where the recovered this compound could be used to synthesize virgin-quality polyurethane materials, significantly reducing waste and the need for new monomer production. researchgate.net
Applying these circular economy principles to polymers made from this compound would be a key area of future research, transforming a linear "take-make-dispose" model into a sustainable, circular one. uakron.edu
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (isocyanatomethyl)cyclopentane, and how can reaction conditions be optimized to improve yield?
- Methodology : Utilize nucleophilic substitution or cycloaddition reactions, leveraging cyclopentane derivatives as precursors. For example, alkylation of cyclopentane with isocyanatomethyl halides under inert atmospheres (e.g., nitrogen) can minimize side reactions. Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to balance reactivity and stability .
- Validation : Monitor reaction progress via FT-IR for isocyanate group detection (~2270 cm⁻¹) and GC-MS for purity assessment.
Q. How can the structural conformation of this compound be determined experimentally?
- Methodology : Combine X-ray crystallography (for solid-state conformation) and NMR spectroscopy (¹³C and ¹H for solution-state dynamics). For cyclopentane derivatives, pseudorotation effects may require temperature-dependent NMR studies to resolve dynamic equilibria .
- Data Interpretation : Compare experimental bond angles and torsional strain with computational models (e.g., DFT) to validate structural hypotheses.
Q. What thermodynamic properties (e.g., boiling point, enthalpy of vaporization) are critical for handling this compound in laboratory settings?
- Sources : Refer to NIST ThermoData Engine and DIPPR 801 AIChE databases for cyclopentane analogs. For example, cyclopentane itself has a boiling point of 49.3°C and ΔHvap of 27.3 kJ/mol .
- Safety Note : Due to high flammability (like cyclopentane), use explosion-proof equipment and inert gas purging during distillation .
Advanced Research Questions
Q. How do computational models (e.g., PC-SAFT, cubic equations of state) predict the phase behavior of this compound, and what discrepancies exist between simulated and experimental data?
- Methodology : Parameterize models using critical properties (Tc, Pc) and acentric factor (ω) from analogs like cyclopentane (Tc = 511.7 K, Pc = 45.02 bar) . Validate predictions against high-pressure PVT experiments.
- Key Challenge : Address deviations caused by polar isocyanate groups, which are not fully captured by models optimized for nonpolar hydrocarbons .
Q. What spectroscopic techniques resolve contradictions in the identification of degradation products from this compound under oxidative conditions?
- Approach : Use GC-MS with electron ionization (EI) for volatile byproducts and LC-HRMS for non-volatile residues. For example, cyclopentane ring-opening products may include aldehydes or nitriles, detectable via characteristic fragmentation patterns .
- Case Study : Compare thermal degradation pathways (TGA-FTIR) vs. photolytic degradation (UV irradiation) to identify condition-specific mechanisms .
Q. How does the introduction of an isocyanate group alter the reactivity of cyclopentane in ring-opening metathesis polymerization (ROMP) or crosslinking reactions?
- Experimental Design : Employ Grubbs catalysts for ROMP and monitor kinetics via in-situ Raman spectroscopy. Compare with non-functionalized cyclopentane to isolate the isocyanate’s electronic effects .
- Data Interpretation : Use GPC and DSC to assess polymer molecular weight distribution and Tg shifts, respectively .
Key Research Gaps and Recommendations
- Synthesis : Develop greener routes (e.g., catalytic isocyanation) to reduce halogenated waste .
- Modeling : Incorporate polarizable force fields to improve phase behavior predictions for isocyanate-functionalized hydrocarbons .
- Safety : Quantify acute toxicity and environmental persistence using OECD guidelines, as data for this derivative is sparse .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
